

Application Notes and Protocols for 4sU-based Nascent RNA Sequencing (4sU-seq)

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Compound of Interest		
Compound Name:	1-(4-thio-beta-D-	
	ribofuranosyl)uracil	
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Introduction

The transcriptome is a dynamic landscape, with cellular RNA levels governed by the precise balance of RNA synthesis, processing, and degradation. Traditional RNA sequencing (RNA-seq) provides a static snapshot of the total RNA population at a single point in time, masking the underlying kinetics that determine these steady-state levels. 4sU-based nascent RNA sequencing (4sU-seq) methods offer a powerful solution to this challenge by enabling the specific labeling and identification of newly transcribed RNA.[1][2][3]

These techniques rely on the metabolic labeling of RNA with a uridine analog, 4-thiouridine (4sU). When added to cell culture media, 4sU is readily taken up by cells, converted to 4-thiouridine triphosphate (4sUTP), and incorporated into nascent RNA transcripts by RNA polymerases in place of uridine.[2][4] This chemical tag allows for the subsequent isolation or computational identification of newly synthesized RNA, providing a temporal dimension to transcriptome analysis. These methods are invaluable for studying the dynamics of gene expression, including the rapid responses to stimuli, the kinetics of RNA processing, and the mechanisms of RNA turnover, making them critical tools in basic research and drug development.[5][6]

Core Methodologies and Variants

There are two primary strategies for distinguishing 4sU-labeled RNA from pre-existing RNA: biochemical enrichment and nucleotide conversion.



- Biochemical Enrichment (Classical 4sU-seq & TT-seq): This approach involves the purification of 4sU-labeled RNA. The thiol group on the incorporated 4sU allows for its specific biotinylation. Subsequently, streptavidin-coated magnetic beads are used to capture the biotinylated nascent RNA, physically separating it from the unlabeled, pre-existing RNA population.[2][4] Transient Transcriptome Sequencing (TT-seq) is a key variant that uses a very short 4sU pulse followed by RNA fragmentation before enrichment, which enhances the capture of transient, short-lived RNAs like enhancer RNAs (eRNAs).[5][7][8]
- Nucleotide Conversion (SLAM-seq & TimeLapse-seq): These methods avoid the need for physical enrichment. Instead, they employ chemical modification of the incorporated 4sU, which induces specific mutations during reverse transcription.
 - SLAM-seq (Thiol(SH)-linked Alkylation for Metabolic sequencing) uses iodoacetamide
 (IAA) to alkylate the thiol group of 4sU. This modification causes the reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) opposite the modified 4sU, resulting in a thymine-to-cytosine (T>C) conversion in the final sequencing data.[9][10][11]
 - TimeLapse-seq employs an oxidative-nucleophilic-aromatic substitution reaction to convert 4sU into a cytidine analog, which also leads to a U-to-C mutation during sequencing.[12]
 [13][14]

By analyzing the frequency of T>C mutations, researchers can computationally identify and quantify reads originating from newly synthesized transcripts without biochemical pulldown.[9] [11]

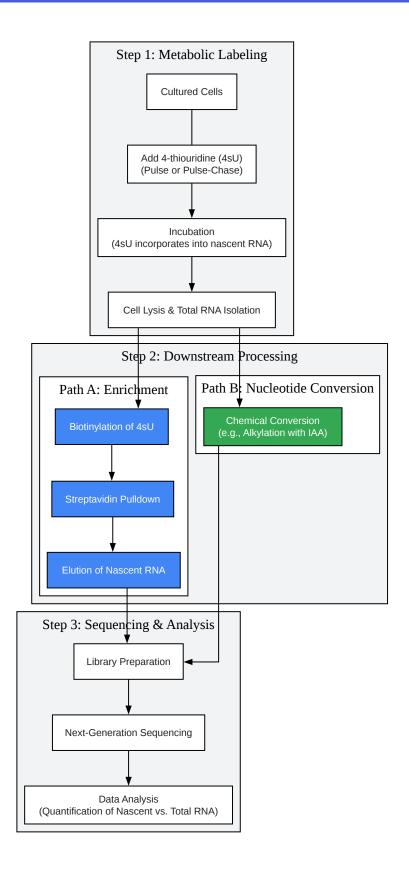
Comparative Overview of 4sU-seq Methods



Feature	Classical 4sU- seq	TT-seq	SLAM-seq	TimeLapse- seq
Principle	Biotin- Streptavidin Enrichment	Biotin- Streptavidin Enrichment	Chemical Conversion (Alkylation)	Chemical Conversion (Oxidative)
Key Reagent	Biotin-HPDP	Biotin-HPDP / MTS-Biotin	lodoacetamide (IAA)	Oxidant + Amine
Output	Physically separated nascent RNA	Enriched nascent RNA fragments	Total RNA with T>C mutations	Total RNA with T>C mutations
Primary Application	Measuring RNA synthesis & decay	Capturing transient/unstabl e RNAs	Quantifying nascent RNA without enrichment	Quantifying nascent RNA without enrichment
Advantages	Direct isolation of nascent RNA	High sensitivity for short-lived RNAs.[5][8]	No enrichment bias, lower input material.[10]	Single-molecule approach, no enrichment.[12] [13]
Disadvantages	Potential for incomplete pulldown or contamination; requires more input material.	Requires fragmentation optimization.	Relies on accurate T>C calling; potential for alkylation- induced RNA damage.	Chemistry can be complex; requires optimization.

Diagrams of Experimental Workflows

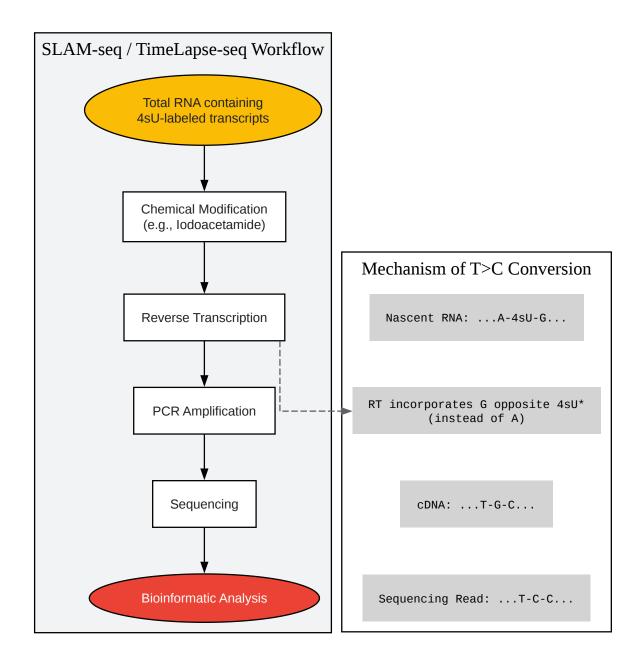




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Caption: General workflow of 4sU-based nascent RNA sequencing methods.





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Caption: Workflow for nucleotide conversion methods like SLAM-seq.

Quantitative Data Tables

Table 1: Recommended 4sU Labeling Conditions for Mammalian Cells



The optimal 4sU concentration and labeling time depend on the cell type and the specific biological question. Shorter pulses are used to capture rapid transcriptional changes, while longer pulses or pulse-chase designs are used to measure RNA stability.[2][4] High concentrations of 4sU or prolonged exposure can be cytotoxic or perturb rRNA processing.[15] Optimization is recommended for each new cell line.[10]

Labeling Duration	Recommended 4sU Concentration (µM)	Typical Application	Reference(s)
< 10-15 minutes	500 - 1,000	TT-seq, Splicing kinetics, Capturing transient RNAs	[4][16]
15 - 30 minutes	500 - 1,000	Measuring primary transcriptional responses	[4]
1 hour	200 - 500	General RNA synthesis rate measurements	[4][15]
2 - 4 hours	100 - 200	Balancing labeling efficiency and cell health	[4][12]
> 4 hours (Pulse- Chase)	100 - 200	RNA decay and half- life studies	[2][4]

Note: The number of cells required can vary based on labeling efficiency. For a 10-20 minute pulse in HEK293T cells, 5-8 million cells (yielding ≥50 µg of total RNA) is a common starting point for methods requiring enrichment.[17]

Experimental Protocols

Safety Precaution: 4-thiouridine is photoactivatable at a wavelength of 365 nm and can induce RNA-protein crosslinking.[2] Protect 4sU-treated cells and isolated RNA from light sources to prevent artifacts. Always consult the Safety Data Sheet (SDS) for all chemicals used.



Protocol 1: General Metabolic Labeling of Nascent RNA with 4sU

This protocol describes the initial labeling step common to all 4sU-seq methods.

Materials:

- Mammalian cells at 70-80% confluency
- Complete cell culture medium
- 4-thiouridine (4sU), 50 mM stock solution in sterile RNase-free water or PBS
- · TRIzol or other lysis buffer
- Ice-cold 1X PBS

Procedure:

- Culture cells to 70-80% confluency. Ensure cells are in the logarithmic growth phase for optimal 4sU incorporation.[4]
- Prepare the 4sU-containing medium. Thaw the 50 mM 4sU stock solution and dilute it into pre-warmed complete culture medium to the desired final concentration (refer to Table 1).
 For a 10 cm dish, prepare at least 5 mL of labeling medium.[2]
- Remove the existing medium from the cells and replace it with the 4sU-containing medium.
- Incubate the cells for the desired labeling period (e.g., 5 minutes to 4 hours) under standard culture conditions (37°C, 5% CO2).[18]
- To stop the labeling, quickly aspirate the 4sU medium and immediately lyse the cells by adding TRIzol (e.g., 3 mL for a 10 cm dish).[2][4]
- Pipette the lysate to homogenize and ensure complete lysis.
- Proceed immediately with total RNA extraction according to the manufacturer's protocol, or store the lysate at -80°C.[4]



Protocol 2: Biotinylation and Enrichment of 4sU-labeled RNA (for Classical 4sU-seq & TT-seq)

This protocol is performed on total RNA isolated from 4sU-labeled cells.

Materials:

- Total RNA (50-100 μg)
- Biotin-HPDP (1 mg/mL in DMF)
- 10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
- RNase-free water
- Streptavidin-coated magnetic beads
- Wash buffers
- Elution buffer (containing Dithiothreitol, DTT)

Procedure:

- Biotinylation: a. In an RNase-free tube, combine 50-100 μg of total RNA with Biotin-HPDP (use ~2 μL of 1 mg/mL stock per 1 μg of RNA) and 10X Biotinylation Buffer (to a 1X final concentration).[4] b. Bring the total volume up with RNase-free water. c. Incubate the reaction for 1.5 2 hours at room temperature with rotation, protected from light.
- Purification of Biotinylated RNA: a. Remove excess, unbound Biotin-HPDP by chloroform/isoamyl alcohol extraction followed by isopropanol precipitation. b. Resuspend the RNA pellet in RNase-free water.
- Enrichment of Nascent RNA: a. Heat the biotinylated RNA to 65°C for 10 minutes to
 denature secondary structures, then immediately place it on ice for 5 minutes.[4] b. Bind the
 RNA to pre-washed streptavidin magnetic beads according to the manufacturer's instructions
 (typically 30-60 minutes at room temperature). c. Wash the beads multiple times with
 stringent wash buffers to remove non-specifically bound, unlabeled RNA.



Elution: a. Elute the bound nascent RNA from the beads using a fresh solution of 100 mM
DTT, which cleaves the disulfide bond in the Biotin-HPDP linker. b. Recover the eluted RNA
using an appropriate RNA cleanup kit or precipitation. c. The eluted fraction is the newly
transcribed RNA, ready for library preparation.

Protocol 3: Thiol-alkylation for SLAM-seq

This protocol is performed on total RNA isolated from 4sU-labeled cells.

Materials:

- Total RNA (up to 5 μg) from 4sU-labeled cells
- Iodoacetamide (IAA), 100 mM stock solution (prepare fresh)
- Reaction buffer (e.g., Sodium Phosphate buffer, pH 8.0)
- DTT for guenching
- RNA cleanup kit

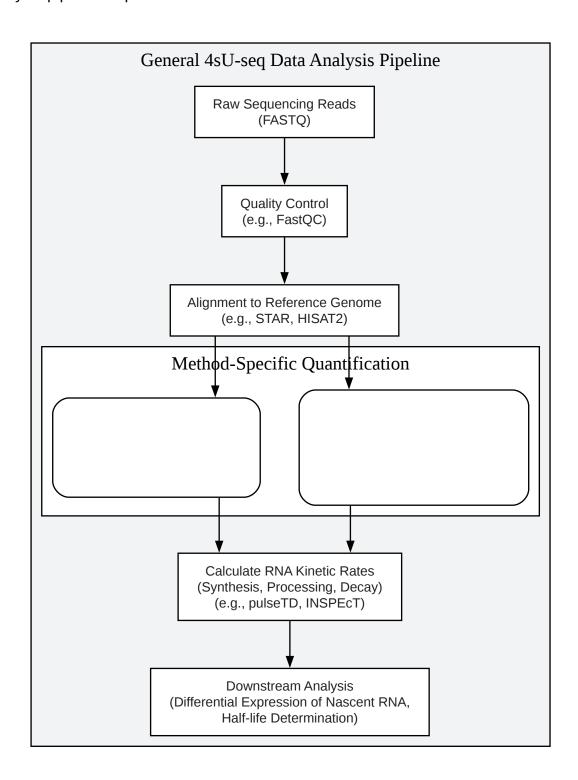
Procedure:

- Prepare the alkylation reaction by mixing up to 5 μg of total RNA with 10 mM IAA (final concentration) in a reaction buffer.[19]
- Incubate the reaction at 50°C for 15-20 minutes. This step should be performed in the dark as IAA is light-sensitive.
- Quench the reaction by adding an excess of DTT.[15]
- Purify the alkylated total RNA using an RNA cleanup kit (e.g., column-based) to remove residual IAA and DTT.
- The purified total RNA, containing alkylated 4sU, is now ready for reverse transcription and library preparation. The alkylated 4sU will be read as a C in the final sequence.[11]

Data Analysis Workflow



The analysis pipeline depends on the chosen method.



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Caption: Bioinformatic workflow for analyzing 4sU-seq data.



For nucleotide conversion methods, specialized software like slamdunk or GRAND-SLAM is used to process alignment files (BAM format), identify T>C conversions, and quantify the fraction of new RNA for each gene.[9][15] For enrichment-based methods, standard RNA-seq quantification tools are used on the separate nascent and total RNA libraries. The resulting counts are then used in mathematical models to infer the rates of RNA synthesis and decay. [20]

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